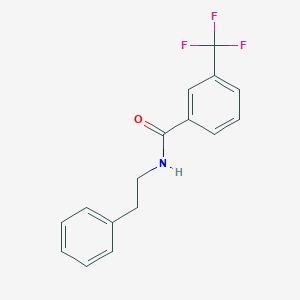

N-(2-phenylethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c17-16(18,19)14-8-4-7-13(11-14)15(21)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFVLBILODMYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Various substituted benzamides

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research

N-(2-phenylethyl)-3-(trifluoromethyl)benzamide has shown promise in inhibiting protein kinases, which are crucial in the treatment of various cancers. Research indicates that compounds with similar structures can effectively target tyrosine kinases involved in neoplastic diseases, including leukemia and solid tumors . The inhibition of these enzymes can disrupt cancer cell proliferation and angiogenesis, making this compound a potential lead for anticancer drug development.

2. Antimicrobial Activity

The compound's structural analogs have been investigated for their antimicrobial properties. For instance, derivatives of benzamide have demonstrated activity against Mycobacterium tuberculosis, suggesting that this compound could be explored for similar applications . The presence of the trifluoromethyl group may enhance the lipophilicity and permeability of the compound, improving its efficacy against bacterial pathogens.

3. Antiparasitic Activity

Recent studies have highlighted the potential of benzamide derivatives in combating malaria. Compounds structurally related to this compound have exhibited antiplasmodial activity against different strains of Plasmodium falciparum, indicating that this compound could be further investigated for similar effects .

Biological Research Applications

1. Mechanistic Studies

Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its mechanism of action. Studies involving molecular docking and binding affinity assays can provide insights into how this compound interacts with target proteins or enzymes, which is essential for drug design.

2. Structure-Activity Relationship (SAR) Studies

The unique combination of functional groups in this compound allows for extensive SAR studies. By modifying the phenethyl moiety or the trifluoromethyl group, researchers can explore how these changes affect biological activity, leading to optimized compounds with enhanced therapeutic profiles .

Industrial Applications

1. Agricultural Chemistry

Given its structural similarities to other benzamide derivatives used as fungicides, this compound may also find applications in agricultural chemistry. Its potential as a fungicide could be explored through formulations aimed at controlling phytopathogenic fungi, thus contributing to crop protection strategies .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzamide moiety can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituted Benzamides with Trifluoromethyl Groups

Key Insights :

- The trifluoromethyl group consistently contributes to enhanced metabolic stability across analogs.

- Electron-rich substituents (e.g., aminophenyl) improve reactivity for further derivatization, while bulky groups (e.g., bromopyrazolo) may enhance target specificity .

Variations in Amine Substituents

Key Insights :

Trifluoromethyl vs. Other Substituents

Key Insights :

- Trifluoromethyl groups outperform phenoxy in electronic effects but may reduce solubility.

- Bis(trifluoromethyl) analogs exhibit extreme hydrophobicity, limiting aqueous compatibility .

Biological Activity

N-(2-phenylethyl)-3-(trifluoromethyl)benzamide (C₁₆H₁₄F₃NO) is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzamide backbone with a trifluoromethyl group that enhances its electronic properties, potentially increasing its biological activity. Its molecular weight is 293.28 g/mol, which contributes to its pharmacokinetic profile.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The trifluoromethyl group is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | Moderate | |

| Compound B | High | |

| This compound | Notable |

2. Enzyme Inhibition

This compound has been studied for its potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which is crucial for managing blood sugar levels in diabetic patients. In vitro studies have shown that derivatives of the benzamide scaffold can inhibit DPP-IV effectively, suggesting that this compound may share similar properties.

Case Study: DPP-IV Inhibition

In a study evaluating various aminobenzamide derivatives, several compounds demonstrated more than 38% inhibition at a concentration of 100 μM against DPP-IV, indicating the potential of the benzamide scaffold for therapeutic applications in diabetes management .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymatic Active Sites : The amide group forms hydrogen bonds with key residues in the active sites of target enzymes.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS) accumulation and mitochondrial dysfunction .

Synthesis Methods

Various synthetic routes have been developed for producing this compound, typically involving:

- Reactions between amines and carboxylic acids : Utilizing coupling agents to facilitate the formation of the amide bond.

- Fluorination techniques : To introduce the trifluoromethyl group, enhancing the compound's reactivity and biological profile.

Q & A

Q. What synthetic routes are effective for preparing N-(2-phenylethyl)-3-(trifluoromethyl)benzamide, and what reaction conditions optimize yield?

A common method involves coupling 3-(trifluoromethyl)benzoyl chloride with 2-phenylethylamine in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Yield optimization may require controlled stoichiometry, inert atmosphere (e.g., nitrogen), and purification via column chromatography. For example, analogous benzamide syntheses achieved yields >80% using similar protocols .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹⁹F NMR to confirm structural integrity and trifluoromethyl group presence .

- TLC and HPLC : Monitor reaction progress and purity .

- Mass spectrometry : High-resolution MS for molecular weight validation .

Q. What are the stability considerations for this compound under varying storage conditions?

The trifluoromethyl group enhances stability, but moisture-sensitive intermediates (e.g., acyl chlorides) require anhydrous conditions during synthesis . Long-term storage in dark, dry environments at −20°C is recommended to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in multi-step syntheses of related benzamides?

For instance, yields in analogous syntheses vary from 31% to 95% depending on reaction steps . Mechanistic studies (e.g., kinetic profiling or DFT calculations) can identify rate-limiting steps or side reactions. Optimization may involve adjusting catalysts (e.g., DMAP for acylation) or switching solvents (e.g., THF for better solubility) .

Q. What experimental designs are suitable for probing intermolecular interactions involving the trifluoromethyl group?

- X-ray crystallography : Resolve short C–H···F contacts and hydrogen-bonding networks, as observed in related fluorinated benzamides .

- PIXEL energy analysis : Quantify interaction energies (e.g., −2.15 to −2.89 kcal/mol for C–H···F in crystals) .

- Solubility studies : Assess lipophilicity using logP measurements to correlate trifluoromethyl effects with bioavailability .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Docking simulations : Map binding affinities to target proteins (e.g., enzyme active sites). For example, trifluoromethyl groups in RAF inhibitors improve binding via hydrophobic interactions .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity .

Methodological Notes

- Contradiction handling : When conflicting data arise (e.g., divergent yields), replicate experiments under controlled conditions and validate via orthogonal techniques (e.g., NMR vs. LC-MS) .

- Safety protocols : Handle trifluoromethyl precursors (e.g., acyl chlorides) in fume hoods with appropriate PPE due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.